molecular formula C9H11N3 B13271966 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine

5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine

Cat. No.: B13271966
M. Wt: 161.20 g/mol
InChI Key: HUMAHMLQFPNJRR-UHFFFAOYSA-N
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Description

5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a tetrahydropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine with suitable reagents . The reaction mixture is often neutralized with sodium carbonate and extracted with chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated analogs.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce tetrahydropyridine derivatives .

Scientific Research Applications

5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine is unique due to its specific combination of a pyrimidine ring and a tetrahydropyridine moiety, which imparts distinct pharmacological properties. Its ability to modulate multiple biological pathways makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

5-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine

InChI

InChI=1S/C9H11N3/c1-3-10-4-2-8(1)9-5-11-7-12-6-9/h1,5-7,10H,2-4H2

InChI Key

HUMAHMLQFPNJRR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CN=CN=C2

Origin of Product

United States

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